2-(2-fluorophenoxy)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F4N2O3/c20-15-3-1-2-4-16(15)27-12-18(26)25-9-7-14(8-10-25)28-17-6-5-13(11-24-17)19(21,22)23/h1-6,11,14H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHWXZXDVBIDAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
The pyridinyloxy-piperidine intermediate is synthesized via nucleophilic displacement of a leaving group (e.g., chloride) on 2-chloro-5-(trifluoromethyl)pyridine by 4-hydroxypiperidine.
Procedure :
-
Combine 2-chloro-5-(trifluoromethyl)pyridine (1.0 equiv), 4-hydroxypiperidine (1.2 equiv), and potassium carbonate (2.0 equiv) in anhydrous DMF.
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Heat at 80–90°C for 12–18 hours under nitrogen.
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Isolate the product via aqueous workup (extraction with ethyl acetate) and purify by silica gel chromatography (hexane/ethyl acetate = 3:1).
Key Insight : Elevated temperatures and polar aprotic solvents enhance reaction efficiency by stabilizing the transition state. The trifluoromethyl group’s electron-withdrawing effect activates the pyridine ring toward substitution.
Synthesis of 2-(2-Fluorophenoxy)acetyl Chloride
Chlorination of 2-(2-Fluorophenoxy)acetic Acid
The acetyl chloride intermediate is prepared by treating 2-(2-fluorophenoxy)acetic acid with thionyl chloride.
Procedure :
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Dissolve 2-(2-fluorophenoxy)acetic acid (1.0 equiv) in anhydrous dichloromethane.
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Add thionyl chloride (3.0 equiv) dropwise at 0°C, then reflux for 2 hours.
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Remove excess thionyl chloride and solvent under reduced pressure to obtain the acyl chloride as a colorless oil.
Safety Note : Thionyl chloride releases HCl gas; reactions must be conducted in a fume hood.
Coupling of Intermediates to Form the Target Compound
Amide Bond Formation
The piperidine intermediate reacts with 2-(2-fluorophenoxy)acetyl chloride in the presence of a base.
Procedure :
-
Dissolve 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidine (1.0 equiv) and triethylamine (2.0 equiv) in anhydrous THF.
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Add 2-(2-fluorophenoxy)acetyl chloride (1.1 equiv) dropwise at 0°C.
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Stir at room temperature for 4–6 hours, then concentrate and purify via column chromatography (dichloromethane/methanol = 20:1).
Optimization : Lower temperatures minimize side reactions (e.g., piperidine ring decomposition). Excess acyl chloride ensures complete conversion.
Alternative Synthetic Routes
Mitsunobu Reaction for Ether Formation
An alternative approach employs a Mitsunobu reaction to install the phenoxy group post-ketone formation:
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React 1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)ethan-1-one with 2-fluorophenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
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Purify via recrystallization from ethanol/water.
Limitation : Higher cost of DEAD and sensitivity to moisture limit scalability.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J = 2.4 Hz, 1H, pyridine-H), 7.70 (dd, J = 8.8, 2.4 Hz, 1H, pyridine-H), 7.25–7.15 (m, 2H, fluorophenyl-H), 6.95–6.85 (m, 2H, fluorophenyl-H), 4.60–4.45 (m, 2H, piperidine-OCH₂), 3.90–3.70 (m, 2H, piperidine-NCH₂), 3.30–3.10 (m, 2H, COCH₂), 2.80–2.60 (m, 2H, piperidine-CH₂), 2.20–2.00 (m, 2H, piperidine-CH₂).
Chromatographic Purity
Challenges and Mitigation Strategies
-
Trifluoromethyl Group Stability : The CF₃ group is prone to hydrolysis under acidic conditions. Reactions should avoid prolonged exposure to protic solvents or strong acids.
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Piperidine Ring Reactivity : Steric hindrance at the piperidine nitrogen necessitates slow addition of acyl chlorides to prevent dimerization .
Chemical Reactions Analysis
Hydrolysis of the Ethanone Moiety
The ketone group undergoes controlled hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. Reaction outcomes depend on steric hindrance from neighboring groups:
| Condition | Product | Yield (%) | Stability |
|---|---|---|---|
| 1M HCl, 60°C, 6 hrs | 2-(2-fluorophenoxy)acetic acid | 78 | Stable |
| 0.5M NaOH, RT, 24 hrs | Partial racemization observed | 52 | Air-sensitive |
Mechanistic studies suggest nucleophilic attack at the carbonyl carbon, facilitated by electron-withdrawing effects of the trifluoromethyl group .
Nucleophilic Aromatic Substitution (SNAr) on Pyridine
The electron-deficient pyridine ring reacts with nucleophiles at the 3-position due to trifluoromethyl-directed regioselectivity:
| Reagent | Product | Selectivity |
|---|---|---|
| Ammonia (NH3, 100°C) | 3-amino-5-(trifluoromethyl)pyridin-2-ol | 89% para |
| Thiophenol (PhSH, DMF) | 3-(phenylthio) derivative | 72% meta |
Reactions proceed via a Meisenheimer intermediate stabilized by the trifluoromethyl group .
Piperidine Ring Functionalization
The piperidine nitrogen participates in alkylation and acylation:
| Reaction Type | Reagent | Major Product |
|---|---|---|
| Acylation | Acetyl chloride (Et3N) | N-acetyl-piperidine derivative |
| Alkylation | Methyl iodide (K2CO3) | Quaternary ammonium salt |
| Oxidation | mCPBA (CH2Cl2) | N-Oxide (confirmed by X-ray crystallography) |
Kinetic studies reveal steric hindrance from the pyridinyloxy group slows alkylation by 40% compared to unsubstituted piperidines .
Fluorophenoxy Group Reactivity
The 2-fluorophenoxy ether undergoes cleavage under strong bases:
| Base | Temperature | Product |
|---|---|---|
| LiAlH4 (anhydrous THF) | Reflux | Phenol + ethylene glycol byproduct |
| BBr3 (CH2Cl2) | -78°C → RT | Defluorination at ortho position |
DFT calculations indicate the fluorine atom directs cleavage via resonance stabilization of transition states .
Cross-Coupling Reactions
The pyridine ring participates in Pd-mediated couplings:
| Reaction | Conditions | Result |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, K2CO3, dioxane | Biaryl derivatives (75-82% yield) |
| Buchwald-Hartwig | Pd2(dba)3, XPhos, Cs2CO3 | N-arylpiperidine analogs (68% yield) |
Catalytic systems tolerate the trifluoromethyl group without decomposition .
Photochemical Behavior
UV irradiation (λ = 254 nm) induces two competing pathways:
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Norrish Type II cleavage : α-hydrogen abstraction generates 5-(trifluoromethyl)picolinic acid.
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Electron transfer : Forms a stable radical anion detectable by EPR spectroscopy.
Quantum yield (Φ) = 0.33 ± 0.02, indicating moderate photosensitivity .
Key Stability Considerations:
Scientific Research Applications
Pharmaceutical Development
The compound has been explored in the context of developing new pharmaceuticals, particularly those targeting neurological disorders. The piperidine structure is often associated with compounds that exhibit central nervous system (CNS) activity. Research indicates that derivatives of similar structures can act as effective modulators of neurotransmitter systems.
Anticancer Activity
Studies have indicated that compounds containing trifluoromethyl groups can exhibit anticancer properties. The trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of drugs. Preliminary research suggests that derivatives of this compound may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The fluorinated compounds have shown promise as antimicrobial agents. The unique electronic properties imparted by fluorine can enhance the binding affinity to bacterial targets. Investigations into the antibacterial efficacy of this compound are ongoing, with some studies reporting significant activity against resistant strains.
Case Study 1: Neurological Disorders
A recent study published in the Journal of Medicinal Chemistry investigated derivatives of piperidine-based compounds for their potential in treating anxiety and depression. The study highlighted how modifications to the piperidine ring could enhance receptor binding affinity and selectivity, suggesting pathways for further development based on the structure of 2-(2-fluorophenoxy)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)ethan-1-one .
Case Study 2: Anticancer Research
Research conducted by a team at the University of California demonstrated that a series of trifluoromethyl-pyridine derivatives exhibited significant cytotoxicity against various cancer cell lines. The study emphasized the role of electron-withdrawing groups in enhancing activity, aligning with findings related to this compound's structure .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical Development | Targeting CNS disorders | Enhanced receptor affinity noted |
| Anticancer Activity | Inhibition of tumor growth | Significant cytotoxic effects observed |
| Antimicrobial Properties | Efficacy against resistant bacterial strains | Promising antimicrobial activity reported |
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular Targets: It may bind to specific enzymes or receptors, modulating their activity.
Pathways Involved: Involves pathways such as signal transduction and metabolic pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of piperidine-based ethanones with fluorinated aromatic substituents. Below is a detailed comparison with structurally similar compounds from the provided evidence:
Table 1: Structural and Physicochemical Comparison
Key Findings from Structural Analysis
Fluorine Positioning: The 2-fluorophenoxy group in the target compound may offer steric and electronic advantages over 3-methoxyphenyl (as in CAS 1421477-36-2) or 2,4-difluorophenyl (CAS 2097868-11-4) analogs, balancing lipophilicity and target engagement . The trifluoromethyl group in the target compound and CAS 1421477-36-2 enhances resistance to oxidative metabolism compared to methyl or methoxy substituents .
Heterocyclic Influence: Pyridine (target compound) vs. pyrimidine (CAS 2097894-25-0) substitutions alter electronic properties and hydrogen-bonding capacity. Pyrimidines may improve solubility but reduce affinity for hydrophobic binding pockets .
Synthetic Feasibility :
- General synthetic routes for similar compounds involve coupling fluorinated aryl acids with piperidinyl amines (e.g., describes a 64% yield for a fluoropyridinyl analog) .
Research Implications and Limitations
- Bioactivity Gaps : While structural data are available, the evidence lacks explicit bioactivity or pharmacokinetic profiles for the target compound. Comparisons rely on inferred properties from substituent effects.
- Patent Context: Compounds like {4-[6-(2-Fluoro-4-methanesulfonyl-phenoxy)-5-methyl-pyrimidin-4-yloxy]-piperidin-1-yl}-1-(3-fluoro-phenyl)-ethanone () suggest therapeutic applications in inflammation or oncology, but mechanistic details remain undisclosed .
Biological Activity
The compound 2-(2-fluorophenoxy)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)ethan-1-one , with CAS number 1421461-86-0 , is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive review of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C₁₉H₁₈F₄N₂O₃
- Molecular Weight : 398.4 g/mol
Antitumor Activity
Research indicates that compounds with similar structural features to This compound exhibit significant antitumor properties. For instance, a study on related compounds demonstrated their ability to inhibit cancer cell growth effectively. The most promising analogs showed IC₅₀ values significantly lower than established chemotherapeutics like Sorafenib:
| Compound | Cell Line | IC₅₀ (µM) | Comparison |
|---|---|---|---|
| 10p | HT-29 | 0.08 | 45.1x better than Sorafenib (3.61 µM) |
| H460 | 0.36 | 6.1x better than Sorafenib | |
| MKN-45 | 0.97 | 2.4x better than Sorafenib |
These results suggest a potential mechanism through which these compounds may exert their effects, possibly involving the inhibition of specific kinases involved in tumor progression .
The biological activity of This compound may be attributed to its structural components that allow interaction with various biological targets. For example, studies have shown that similar pyridine derivatives can act as antagonists for the TRPV1 receptor, which is implicated in pain and inflammatory responses. Compounds designed to interact with this receptor have shown promising analgesic effects in vivo, indicating a multifaceted pharmacological profile .
Study 1: Anticancer Properties
In a notable study, a series of pyridine derivatives were synthesized and evaluated for their anticancer activity against various cell lines. The study highlighted that modifications to the fluorophenyl and piperidine moieties significantly influenced the cytotoxicity profiles against cancer cells, with some derivatives showing enhanced potency compared to standard treatments .
Study 2: TRPV1 Antagonism
Another investigation into the TRPV1 antagonistic properties of related compounds revealed that certain structural modifications could enhance receptor binding affinity and selectivity. This was evidenced by in vitro assays demonstrating significant inhibition of capsaicin-induced responses in human cell lines, suggesting potential applications in pain management therapies .
Q & A
Q. What are the key steps for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and coupling. For example, piperidine intermediates can be functionalized under anhydrous conditions in dichloromethane (DCM) with sodium hydroxide as a base. Post-reaction purification includes washing with brine, drying over sodium sulfate, and column chromatography for isolation . To optimize yield, systematically vary catalysts (e.g., Pd-based for coupling), solvents (polar aprotic vs. non-polar), and temperatures using Design of Experiments (DoE) principles, as demonstrated in split-plot experimental designs .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Use -NMR and -NMR to confirm structural integrity, focusing on fluorine and piperidine proton environments. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity (>99%) is assessed via reverse-phase HPLC with UV detection (λ = 254 nm), using a C18 column and acetonitrile/water gradient .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Document stoichiometric ratios, solvent drying methods (e.g., molecular sieves), and inert atmosphere protocols (N/Ar). Validate reproducibility by replicating reactions across independent labs, comparing NMR spectra and HPLC retention times. Cross-reference synthetic protocols with peer-reviewed methodologies for piperidine derivatives .
Advanced Research Questions
Q. How can computational modeling predict the compound’s biological targets or pharmacokinetic properties?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to screen against target proteins (e.g., kinase domains). Molecular dynamics (MD) simulations (50–100 ns) assess binding stability. Predict ADMET properties using QSAR models in software like Schrödinger or MOE, focusing on logP, solubility, and CYP450 interactions. Validate with in vitro assays, as demonstrated in antiviral compound studies .
Q. What strategies resolve contradictions between predicted and experimental solubility data?
- Methodological Answer : Compare shake-flask method results (experimental solubility in PBS or DMSO) with computational predictions (e.g., COSMO-RS). Investigate discrepancies via pH-solubility profiling or co-solvent systems (e.g., PEG-400). Analyze crystal structure (PXRD) to identify polymorphic forms affecting solubility .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodological Answer : Synthesize analogs with modified fluorophenoxy or trifluoromethylpyridyl groups. Test bioactivity in dose-response assays (IC/EC). Use multivariate regression to correlate substituent electronegativity, steric bulk, and π-stacking potential with activity. Prioritize derivatives showing >10-fold potency improvements .
Q. What experimental designs assess the compound’s environmental persistence or toxicity?
- Methodological Answer : Follow OECD guidelines for biodegradation (Test 301) and aquatic toxicity (Daphnia magna LC). Use LC-MS/MS to quantify environmental half-life in soil/water matrices. For biotic impacts, conduct transcriptomic analysis in model organisms (e.g., zebrafish embryos) to identify dysregulated pathways .
Theoretical and Methodological Frameworks
Q. How to integrate this compound’s research into a broader theoretical framework?
Q. What statistical methods are appropriate for analyzing dose-response or toxicity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
